molecular formula C55H111NO26 B1192116 Amino-PEG24-Boc

Amino-PEG24-Boc

Cat. No.: B1192116
M. Wt: 1202.47
InChI Key: LWHDVGRAEHWWFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amino-PEG12-COOtBu is a polyethylene glycol (PEG) derivative featuring an amino (-NH₂) terminus, a 12-unit PEG chain, and a tert-butyl ester (-COOtBu) group. For instance, Amino-PEG12-COOH (CAS 196936-04-6) has a molecular formula of C₂₇H₅₅NO₁₄ and a molecular weight of 617.7 g/mol . Replacing the terminal carboxylic acid (-COOH) in Amino-PEG12-COOH with a tert-butyl ester (-COOtBu) would yield Amino-PEG12-COOtBu, increasing hydrophobicity and stability under basic conditions.

This compound’s amino group enables conjugation with carboxyl-containing molecules (e.g., via EDC/NHS chemistry), while the tert-butyl ester serves as a protective group for the carboxylic acid, which can be deprotected under acidic conditions for subsequent reactions . Applications include drug delivery systems, bioconjugation, and nanomaterials, where controlled release and tailored solubility are critical.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H111NO26/c1-55(2,3)82-54(57)4-6-58-8-10-60-12-14-62-16-18-64-20-22-66-24-26-68-28-30-70-32-34-72-36-38-74-40-42-76-44-46-78-48-50-80-52-53-81-51-49-79-47-45-77-43-41-75-39-37-73-35-33-71-31-29-69-27-25-67-23-21-65-19-17-63-15-13-61-11-9-59-7-5-56/h4-53,56H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHDVGRAEHWWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H111NO26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1202.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Functional Group and Reactivity

Compound Functional Groups Reactivity Profile Key Applications
Amino-PEG12-COOtBu -NH₂, -COOtBu -NH₂: Amine coupling (e.g., NHS esters, aldehydes)
-COOtBu: Acid-labile deprotection
Drug delivery, pH-sensitive conjugates
Amino-PEG12-COOH -NH₂, -COOH -NH₂/-COOH: Bifunctional conjugation (e.g., peptides, proteins) Protein PEGylation, nanoparticle coatings
HO-PEG12-CH₂CH₂COOtBu -OH, -COOtBu -OH: Etherification, esterification
-COOtBu: Deprotection to -COOH
Hydrophobic carrier systems
Amino-PEG4-CH₂COOtBu -NH₂, -COOtBu (PEG4) Shorter PEG chain: Reduced solubility, faster renal clearance Small-molecule prodrugs
Key Findings:
  • Amino-PEG12-COOtBu vs. Amino-PEG12-COOH: The tert-butyl ester enhances lipophilicity, making Amino-PEG12-COOtBu preferable for hydrophobic environments or acid-triggered release systems. In contrast, Amino-PEG12-COOH’s carboxylic acid allows direct conjugation without deprotection .
  • Amino-PEG12-COOtBu vs.
  • PEG Chain Length: Amino-PEG12-COOtBu’s 12-unit PEG chain provides superior water solubility and steric shielding compared to Amino-PEG4-CH₂COOtBu, which is more suited for applications requiring rapid clearance .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Water) Stability
Amino-PEG12-COOtBu ~674* (inferred) Moderate Stable in base; cleaved in acid
Amino-PEG12-COOH 617.7 High pH-sensitive (-COOH protonation)
HO-PEG12-CH₂CH₂COOtBu 674.8 Low Hydrolytically stable (neutral pH)
Amino-PEG4-CH₂COOtBu ~400 (estimated) Moderate Fast degradation in vivo

* Estimated based on HO-PEG12-CH₂CH₂COOtBu’s molecular weight (674.8 g/mol) , adjusted for the amino group.

Key Findings:
  • Solubility: Amino-PEG12-COOH’s high solubility makes it ideal for aqueous formulations, whereas Amino-PEG12-COOtBu’s tert-butyl group reduces solubility but improves membrane permeability .
  • Stability: The tert-butyl ester in Amino-PEG12-COOtBu is stable under physiological conditions but cleavable in acidic environments (e.g., tumor microenvironments or lysosomes), enabling targeted drug release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amino-PEG24-Boc
Reactant of Route 2
Amino-PEG24-Boc

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